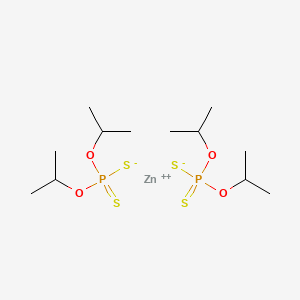

Zinc bis(O,O-diisopropyl) bis(dithiophosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc bis(O,O-diisopropyl) bis(dithiophosphate): is an organozinc compound with the molecular formula C12H28O4P2S4Zn. It is widely recognized for its role as an anti-wear additive in lubricants, including motor oils and hydraulic fluids. The compound is known for its ability to form protective films on metal surfaces, thereby reducing friction and wear.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc bis(O,O-diisopropyl) bis(dithiophosphate) is typically synthesized through the reaction of zinc oxide with O,O-diisopropyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of zinc bis(O,O-diisopropyl) bis(dithiophosphate) involves the use of large-scale reactors where zinc oxide and O,O-diisopropyl dithiophosphoric acid are combined. The reaction mixture is heated and stirred to facilitate the formation of the compound. The product is then purified and isolated for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: It can undergo substitution reactions where the dithiophosphate ligands are replaced by other ligands.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.

Substitution: Various ligands and catalysts.

Major Products Formed:

Hydrolysis: O,O-diisopropyl dithiophosphoric acid and zinc oxide.

Oxidation: Oxidized derivatives of the dithiophosphate ligands.

Substitution: New zinc complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemistry: Zinc bis(O,O-diisopropyl) bis(dithiophosphate) is used as a model compound in studies of metal-organic frameworks and coordination chemistry. Its reactivity and stability make it an ideal candidate for investigating the behavior of zinc complexes.

Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and as a model for zinc-containing enzymes.

Medicine: While not directly used in medicine, the compound’s properties are studied to understand the behavior of zinc-based drugs and their interactions with biological molecules.

Industry: The primary application of zinc bis(O,O-diisopropyl) bis(dithiophosphate) is in the lubricant industry, where it serves as an anti-wear additive. It is also used in hydraulic fluids and greases to enhance their performance and longevity .

Mecanismo De Acción

The mechanism by which zinc bis(O,O-diisopropyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This film is formed through the decomposition of the compound under high pressure and temperature conditions, leading to the release of zinc and phosphorus-containing species. These species react with the metal surface to form a protective layer that reduces friction and wear .

Comparación Con Compuestos Similares

- Zinc bis(O,O-diisooctyl) bis(dithiophosphate)

- Zinc bis(O,O-dioctyl) bis(dithiophosphate)

- Zinc bis(O,O-diethyl) bis(dithiophosphate)

Comparison:

- Zinc bis(O,O-diisopropyl) bis(dithiophosphate) is unique in its balance of thermal stability and reactivity, making it suitable for a wide range of applications.

- Zinc bis(O,O-diisooctyl) bis(dithiophosphate) has longer alkyl chains, providing better solubility in nonpolar solvents but may have different thermal properties.

- Zinc bis(O,O-dioctyl) bis(dithiophosphate) and Zinc bis(O,O-diethyl) bis(dithiophosphate) differ in their alkyl chain lengths, affecting their solubility and reactivity in various applications .

This detailed article provides a comprehensive overview of zinc bis(O,O-diisopropyl) bis(dithiophosphate), covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

Número CAS |

2929-95-5 |

|---|---|

Fórmula molecular |

C12H28O4P2S4Zn |

Peso molecular |

491.9 g/mol |

Nombre IUPAC |

zinc;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C6H15O2PS2.Zn/c2*1-5(2)7-9(10,11)8-6(3)4;/h2*5-6H,1-4H3,(H,10,11);/q;;+2/p-2 |

Clave InChI |

CVDZJQFKUVADND-UHFFFAOYSA-L |

SMILES canónico |

CC(C)OP(=S)(OC(C)C)[S-].CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |

Números CAS relacionados |

107-56-2 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)

![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)

![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)

![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)

![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)